molecular formula C20H22O4 B13997551 Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate CAS No. 4253-33-2

Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate

Cat. No.: B13997551
CAS No.: 4253-33-2
M. Wt: 326.4 g/mol
InChI Key: CQHZXNWXCKYVNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate typically involves esterification reactions. One common method is the reaction of 4-(methoxycarbonylmethyl)benzoic acid with 2-(4-bromophenyl)ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-hydroxybenzoate

Uniqueness

Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual aromatic rings and ester groups make it versatile for various chemical reactions and applications .

Properties

CAS No.

4253-33-2

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 2-[4-[2-[4-(2-methoxy-2-oxoethyl)phenyl]ethyl]phenyl]acetate

InChI

InChI=1S/C20H22O4/c1-23-19(21)13-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14-20(22)24-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

CQHZXNWXCKYVNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

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